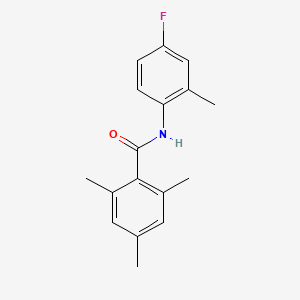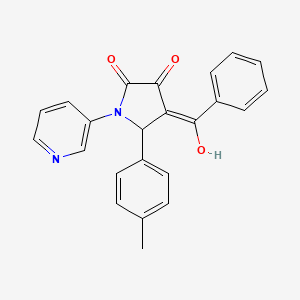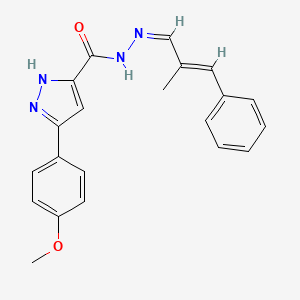
N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzenesulfonamide, also known as CF-1, is a chemical compound that has been used in scientific research for several years. It is a sulfonamide derivative that has shown potential in various biological applications.
Applications De Recherche Scientifique
N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzenesulfonamide has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been used as a tool to study the function of ion channels and neurotransmitter receptors in the brain. In drug discovery, this compound has been used as a lead compound for the development of new drugs.
Mécanisme D'action
N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzenesulfonamide exerts its biological effects by binding to specific targets in cells. It has been shown to bind to ion channels, neurotransmitter receptors, and enzymes. This compound can modulate the activity of these targets, leading to various biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can induce apoptosis and inhibit cell proliferation in cancer cells. This compound can also modulate the activity of ion channels and neurotransmitter receptors in the brain, leading to changes in neuronal activity. In addition, this compound has been shown to inhibit the activity of specific enzymes, leading to changes in metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound has also been shown to have high selectivity and potency for specific targets. However, this compound has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects can be difficult to interpret in complex biological systems.
Orientations Futures
There are several future directions for N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzenesulfonamide research. One direction is to further investigate its potential as a cancer therapy. This compound could be used in combination with other drugs to improve its efficacy and reduce toxicity. Another direction is to study the effects of this compound on specific ion channels and neurotransmitter receptors in the brain. This could lead to the development of new drugs for neurological disorders. Finally, this compound could be used as a tool to study the function of specific enzymes in metabolic pathways, leading to a better understanding of cellular metabolism.
In conclusion, this compound is a sulfonamide derivative that has shown potential in various scientific research applications. It has been used in cancer research, neuroscience, and drug discovery. This compound exerts its biological effects by binding to specific targets in cells, leading to various biochemical and physiological effects. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for this compound research, including its potential as a cancer therapy, its effects on specific targets in the brain, and its use as a tool to study metabolic pathways.
Méthodes De Synthèse
N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-2-fluoroaniline with 2,4-dimethoxybenzenesulfonyl chloride. The resulting product is then purified using column chromatography to obtain the final product. The purity and yield of this compound can be improved by optimizing the reaction conditions.
Propriétés
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO4S/c1-20-10-4-6-14(13(8-10)21-2)22(18,19)17-12-5-3-9(15)7-11(12)16/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNRCCUQWNRIPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(allyloxy)benzoyl]-5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306156.png)
![1-methyl-9-[(phenylthio)acetyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5306168.png)
![5-{3-chloro-5-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5306174.png)
![3-{[(2-bromo-4-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5306179.png)
![9-[(2S)-2-aminobutanoyl]-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B5306182.png)
![3-(allylthio)-6-(2-methoxy-5-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5306190.png)

![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5306214.png)
![1-[2-oxo-2-(1-piperidinyl)ethyl]-2(1H)-quinoxalinone](/img/structure/B5306223.png)
![N-ethyl-1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B5306234.png)
![7-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4-morpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5306242.png)
![methyl {[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5306247.png)
